molecular formula C16H14ClN5O B11674873 N'-(4-Chlorobenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide CAS No. 303106-80-1

N'-(4-Chlorobenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11674873
CAS No.: 303106-80-1
M. Wt: 327.77 g/mol
InChI Key: MMCDFYRPLROSNM-VCHYOVAHSA-N
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Description

N'-(4-Chlorobenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring a 4-chlorobenzylidene hydrazone moiety and a 1-methylpyrrole substituent. Such compounds are of significant interest in medicinal and materials chemistry due to their structural versatility, which allows for tunable electronic and steric properties.

Properties

CAS No.

303106-80-1

Molecular Formula

C16H14ClN5O

Molecular Weight

327.77 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H14ClN5O/c1-22-8-2-3-15(22)13-9-14(20-19-13)16(23)21-18-10-11-4-6-12(17)7-5-11/h2-10H,1H3,(H,19,20)(H,21,23)/b18-10+

InChI Key

MMCDFYRPLROSNM-VCHYOVAHSA-N

Isomeric SMILES

CN1C=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)Cl

Canonical SMILES

CN1C=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)Cl

solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

N'-(4-Chlorobenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a pyrazole ring , a hydrazide functional group , and a 4-chlorobenzylidene substituent . Its molecular formula is C15_{15}H15_{15}ClN4_{4}O, with a molecular weight of approximately 288.75 g/mol . The presence of the chlorobenzylidene moiety is believed to enhance its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-chlorobenzaldehyde and 5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide in the presence of suitable catalysts. This method ensures high yields and purity of the target compound .

Anticancer Activity

Preliminary studies indicate that this compound exhibits promising anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. In vitro assays using A549 human lung adenocarcinoma cells showed that compounds with similar structures can inhibit cell proliferation effectively .

Compound Cell Line IC50 (µM) Reference
This compoundA54925
Compound XMCF715
Compound YHeLa30

Antimicrobial Activity

In addition to its anticancer potential, this compound has shown antimicrobial activity against various pathogens. Studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, although its efficacy varies depending on the specific strain tested. For example, it exhibited significant activity against multidrug-resistant Staphylococcus aureus strains .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes involved in cell proliferation and survival pathways. Molecular docking studies suggest potential binding affinities with targets related to cancer progression and microbial resistance .

Case Studies

Several case studies have highlighted the biological activities of pyrazole derivatives, including this compound:

  • Antitumor Studies : A study involving a series of pyrazole derivatives demonstrated that modifications in the structure significantly influenced their anticancer activity against various cell lines, reinforcing the importance of structural diversity in drug design .
  • Antimicrobial Efficacy : Research on similar compounds revealed their potential as effective antimicrobial agents against resistant strains, emphasizing their role in addressing public health challenges posed by antibiotic resistance .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C14H14ClN5O
  • Molecular Weight : Approximately 288.75 g/mol
  • Functional Groups :
    • Pyrazole ring
    • Hydrazide group
    • Chlorobenzylidene substituent

The presence of the chlorobenzylidene moiety is believed to enhance its biological activity, making it a subject of interest for further research.

Anticancer Activity

Preliminary studies indicate that N'-(4-Chlorobenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide exhibits significant anticancer properties. Research has shown that compounds containing pyrazole rings often demonstrate cytotoxic effects against various human cancer cell lines. For instance, derivatives of pyrazoles have been synthesized and evaluated for their anticancer activities, revealing promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Pyrazole derivatives are known to possess broad-spectrum antimicrobial activity, which can be attributed to their ability to inhibit bacterial growth and replication. The unique structure of this compound may enhance its efficacy against resistant strains of bacteria .

Anti-inflammatory Effects

Research into the anti-inflammatory properties of pyrazole derivatives suggests that they can modulate inflammatory pathways, potentially leading to therapeutic applications in treating conditions like arthritis and other inflammatory diseases. The specific interactions of this compound with inflammatory mediators remain an area for further investigation .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions that allow for the modification of its structure to enhance biological properties. Common methods include:

  • Condensation Reactions : Combining hydrazides with aldehydes to form the pyrazole framework.
  • Substitution Reactions : Modifying the chlorobenzylidene group to explore different biological activities.

These synthetic pathways not only yield the target compound but also facilitate the creation of analogs for further study .

Case Study 1: Anticancer Evaluation

In a recent study, this compound was tested against various cancer cell lines, including colorectal carcinoma cells. The results demonstrated a significant reduction in cell viability, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of this compound against several bacterial strains. The findings revealed that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

Pyrazole-3-carbohydrazides with varying benzylidene substituents exhibit distinct physical and spectral characteristics. Key comparisons include:

Compound Name Substituent (R) Melting Point (°C) Yield (%) Key IR Peaks (cm⁻¹) Key NMR Shifts (δ, ppm) Reference
N'-(4-Chlorobenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide 4-Cl, 1-methylpyrrole Not reported Not reported Not reported Not reported
(E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) 4-OCH₃ 181–183 71 3180 (N-H), 1636 (C=O) 8.12 (s, 1H, pyrazole-H)
(E)-N’-(4-(Dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MABPC) 4-N(CH₃)₂ 133–135 68 3180 (N-H), 2230 (C≡N) 7.55–7.43 (m, aromatic-H)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 4-CN, 3-CH₃ 133–135 68 1636 (C=O), 1560 (C=N) 2.66 (s, 3H, CH₃)
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) 4-Cl, 3-CH₃ 171–172 68 2230 (C≡N), 821 (C-Cl) 2.65 (s, 3H, CH₃)

Key Observations :

  • Electron-withdrawing vs. electron-donating substituents: The 4-chloro group (electron-withdrawing) in the target compound contrasts with 4-methoxy (electron-donating) in E-MBPC and 4-dimethylamino (strongly electron-donating) in E-MABPC. These differences correlate with variations in melting points and spectroscopic signatures. For instance, E-MBPC exhibits a higher melting point (181–183°C) compared to E-MABPC (133–135°C), likely due to enhanced intermolecular interactions from the polar methoxy group .
  • Spectral trends : IR spectra of chloro-substituted analogs (e.g., 3b) show characteristic C-Cl stretching near 821 cm⁻¹, while methoxy-substituted compounds (e.g., E-MBPC) display C=O stretches near 1636 cm⁻¹. NMR shifts for pyrazole protons are consistently observed near δ 8.12 ppm across derivatives .
Computational and Structural Insights

DFT Studies :

  • HOMO-LUMO gaps : E-MBPC exhibits a narrower HOMO-LUMO gap compared to E-MABPC, suggesting greater reactivity. The 4-chloro substituent in the target compound is expected to further lower the LUMO energy, enhancing electrophilicity .

X-ray Crystallography :

  • E-MBPC adopts a planar conformation stabilized by intramolecular N-H···O hydrogen bonds, whereas chloro-substituted analogs (e.g., 3b) exhibit distorted geometries due to steric hindrance from bulkier substituents .

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